molecular formula C10H16N4O B8685356 5-amino-1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxamide

5-amino-1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxamide

Cat. No. B8685356
M. Wt: 208.26 g/mol
InChI Key: ZYRBWJZUEGPDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964607B2

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide but substituting 5-amino-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbonitrile provided the title compound. 1H NMR (300 MHz, CDCl3): δ 5.39 (br, 2H), 5.32 (br, 2H), 4.26 (m, 1H), 2.38 (s, 3H), 2.04 (m, 4H), 1.9 (m, 2H), 1.66 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9]C=2OC)[N:5]=[CH:4][C:3]=1[C:15]([NH2:17])=[O:16].N[C:19]1N(C2CCCC2)N=C(C)C=1C#N>>[NH2:1][C:2]1[N:6]([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[N:5]=[C:4]([CH3:19])[C:3]=1[C:15]([NH2:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1C1CCCC1)C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1C1CCCC1)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.